![molecular formula C11H22N2 B2474783 (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine CAS No. 457097-91-5](/img/structure/B2474783.png)
(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine
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Description
(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, also known as CXM3 or CHM3, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Asymmetric A(3) Reactions
- (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine and related amines undergo asymmetric A(3) reactions in the presence of copper iodide and an acid-thiourea catalyst combination. This process results in the production of propargylamines with high enantiopurity, demonstrating the chemical's potential in stereoselective synthesis (Chen Zhao & D. Seidel, 2015).
Pyrrolidine Derivatives
- Pyrrolidine derivatives, which include this compound, are commonly prepared by the condensation of amines with carbonyl-containing compounds. These derivatives are crucial in the structure of many biological molecules, like heme and chlorophyll, and have applications in the synthesis of solvents, wetting agents, and various intermediates (L. R. Anderson & Kou-Chang Liu, 2000).
Coordination Chemistry
- In coordination chemistry, complexes involving this compound have been synthesized and characterized, demonstrating the compound's utility in forming stable and structurally interesting complexes, as shown in studies involving cobalt complexes (M. Amirnasr, K. Schenk, & S. Meghdadi, 2002).
Photoinduced Electron Transfer Promoted Cyclisations
- This amine participates in photoinduced electron transfer (PET) promoted cyclisations, producing pyrrolidines and piperidines. This indicates its role in generating important cyclic structures via photochemical methods (G. Pandey, G. D. Reddy, & G. Kumaraswamy, 1994).
Asymmetric Synthesis
- It plays a role in the asymmetric synthesis of functionalized pyrrolidines, particularly in catalyzing reactions that yield compounds with potential medical value, highlighting its significance in pharmaceutical chemistry (Ying Zhi et al., 2016).
Chemical Reactions and Synthesis
- Various research papers have explored the compound's role in chemical reactions, such as its participation in diastereoselective syntheses and cycloadditions, further illustrating its versatility in organic synthesis and the creation of bioactive molecules (P. Kotian et al., 2005; C. Carson & M. Kerr, 2005; M. Sengoden et al., 2014).
properties
IUPAC Name |
(3S)-1-(cyclohexylmethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSXCKDVHHANA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CC[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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